molecular formula C19H13ClN4O2S B3018736 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B3018736
M. Wt: 396.9 g/mol
InChI Key: JDKCAGQJNLGYHF-UHFFFAOYSA-N
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Description

The compound 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, which shares structural homology with purine bases, enabling interactions with biological targets such as kinases and growth factor receptors . These derivatives are pharmacologically significant due to their anticancer activity, often acting as glycogen synthase kinase (GSK), cyclin-dependent kinase (CDK), and epidermal growth factor receptor (EGFR) inhibitors . The target compound features:

  • A pyrazolo[3,4-d]pyrimidin-4-one core, structurally analogous to the quinazoline scaffold of FDA-approved drugs like erlotinib and lapatinib .
  • A 1-phenyl group, common in bioactive pyrazolo-pyrimidine derivatives .

Properties

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c20-13-8-6-12(7-9-13)16(25)11-27-19-22-17-15(18(26)23-19)10-21-24(17)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKCAGQJNLGYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-273170 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of WAY-273170 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce WAY-273170 in bulk quantities while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

WAY-273170 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen or the removal of oxygen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway.

Scientific Research Applications

WAY-273170 has a wide range of applications in scientific research, including:

Mechanism of Action

WAY-273170 exerts its effects by inhibiting Myt1 kinase, an enzyme that phosphorylates and inhibits cyclin-dependent kinase 1 (CDK1). By inhibiting Myt1 kinase, WAY-273170 prevents the phosphorylation of CDK1, leading to the activation of CDK1 and progression of the cell cycle from the G2 phase to the M phase. This mechanism is crucial in regulating cell division and has significant implications in cancer research, where uncontrolled cell division is a hallmark of cancer .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues are compared based on substitution patterns, molecular properties, and antitumor activity (Table 1).

Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Compound Name/ID Substituents (Position) IC50 (µM) Molecular Weight Reference
Target Compound 6-[2-(4-Cl-Ph)-2-oxoethyl]sulfanyl N/A 478.9*
10e (3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one) 5-(4-nitrobenzylideneamino) 11 377.4
8a–e (5-(4-substituted phenyl)) 5-(4-substituted phenyl) >20 ~350–400
G856-2483 6-[2-(4-fluorophenyl)-thiophene] N/A 530.6
HS38 6-(propanamide-thio), 3-Cl-Ph N/A 356.7

*Molecular weight calculated based on formula from .

Key Findings

Substitution at Position 5 Enhances Activity: Compound 10e (IC50 = 11 µM against MCF-7) demonstrates that 5-substituted aromatic groups (e.g., 4-nitrobenzylideneamino) significantly enhance antitumor activity compared to 5-phenyl derivatives (e.g., 8a–e, IC50 >20 µM) . The nitro group’s electron-withdrawing nature likely improves binding affinity .

Role of Position 6 Modifications: The target compound’s 6-sulfanyl group with a 4-chlorophenyl-oxoethyl chain may influence lipophilicity and target engagement. HS38 (6-propanamide-thio) and HS43 (6-hydroxyethyl-thio) highlight the tolerance for diverse substituents at position 6, though their bioactivity remains uncharacterized in the provided evidence .

However, substitution patterns differ: lapatinib includes a 3-chloro-4-fluorophenyl group, while the target compound uses a 4-chlorophenyl-oxoethyl chain .

Impact of Electronic and Lipophilic Properties :

  • 10e ’s nitro group increases polarity and electron-deficient character, favoring interactions with hydrophobic kinase pockets. In contrast, the target compound’s 4-chlorophenyl group is less electron-withdrawing, which may reduce potency .
  • Derivatives with azomethine spacers (e.g., 10a–e ) outperform those with direct phenyl linkages (e.g., 8a–e ), emphasizing the importance of flexible binding motifs .

Biological Activity

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with a 4-chlorophenyl substituent and a sulfanyl group. This unique arrangement is believed to contribute to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. Notably, compounds within this class have shown promising results in inhibiting various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. For instance, the derivative 5i demonstrated potent inhibitory effects on tumor growth in MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration and cycle progression .
  • Molecular Docking Studies : These studies suggest that the binding affinity of the compound to kinase domains is critical for its anticancer activity. The structural similarity to ATP allows it to effectively compete with natural substrates in kinase-mediated pathways .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression:

  • Cyclin-dependent Kinases (CDKs) : Derivatives of pyrazolo[3,4-d]pyrimidines have shown significant inhibition of CDK1 and CDK2, which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have been documented regarding the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on MCF-7 Cells :
    • Objective : To evaluate the anticancer potential of 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl derivatives.
    • Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
    • : This suggests potential use as a therapeutic agent in breast cancer treatment.
  • In Vivo Studies :
    • Objective : To assess the efficacy of the compound in animal models.
    • Findings : Tumor growth was markedly inhibited in treated groups compared to controls, indicating strong anticancer properties.
    • : These results support further clinical development.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism IC50 Values (µM) Cell Lines Tested References
EGFR/VEGFR2 InhibitionCompetitive inhibition0.3 - 24MCF-7
CDK1/CDK2 InhibitionCell cycle arrestVariesVarious
Induction of ApoptosisCaspase activationN/AMCF-7

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